molecular formula C17H17ClN2O2S B5816702 N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide

Cat. No.: B5816702
M. Wt: 348.8 g/mol
InChI Key: QOOMLSCPANFPRK-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide is a synthetic organic compound that has garnered attention in the field of pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-ethoxybenzamide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a potent urease inhibitor, which is useful in studying urease-related biological processes.

    Medicine: Potential therapeutic agent for conditions involving urease activity, such as peptic ulcers and kidney stones.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-propoxybenzamide
  • N-[(3-chloro-2-methylphenyl)carbamothioyl]-furan-2-carboxamide

Uniqueness

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide stands out due to its specific structural features, such as the presence of an ethoxy group on the benzamide ring, which may contribute to its unique binding affinity and inhibitory potency against urease .

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-3-22-13-9-7-12(8-10-13)16(21)20-17(23)19-15-6-4-5-14(18)11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOMLSCPANFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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